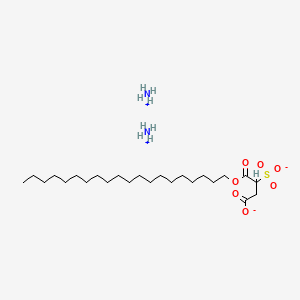
(2xi)-D-Gluco-heptonic acid, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2xi)-D-Gluco-heptonic acid, potassium salt is a chemical compound that belongs to the class of organic acids. It is a derivative of D-gluco-heptonic acid, where the hydrogen atom of the carboxyl group is replaced by a potassium ion. This compound is known for its solubility in water and its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2xi)-D-Gluco-heptonic acid, potassium salt typically involves the oxidation of D-glucose. One common method is the use of bromine water as an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through fermentation processes. Specific strains of bacteria are used to oxidize D-glucose to D-gluco-heptonic acid, which is then converted to its potassium salt form through neutralization with potassium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
(2xi)-D-Gluco-heptonic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: It can be further oxidized to produce other derivatives.
Reduction: The compound can be reduced to form D-gluco-heptonic acid.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of D-gluco-heptaric acid.
Reduction: Reduction results in the formation of D-gluco-heptonic acid.
Substitution: Substitution reactions can produce salts with different metal ions.
Wissenschaftliche Forschungsanwendungen
(2xi)-D-Gluco-heptonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Industry: The compound is used in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2xi)-D-Gluco-heptonic acid, potassium salt involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for certain enzymes, leading to the production of various metabolites. It can also interact with cell membranes and influence cellular processes such as ion transport and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Gluco-heptonic acid, sodium salt
- D-Gluco-heptonic acid, calcium salt
- D-Gluco-heptaric acid
Uniqueness
(2xi)-D-Gluco-heptonic acid, potassium salt is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific applications in medicine and industry.
Eigenschaften
CAS-Nummer |
23167-96-6 |
|---|---|
Molekularformel |
C7H14KO8+ |
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/t2-,3-,4+,5-,6-;/m0./s1 |
InChI-Schlüssel |
ORUCCVLWOQSRMC-SMESVBAVSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O.[K+] |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















